molecular formula C16H15FN2O3 B2987317 N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide CAS No. 346445-87-2

N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide

Cat. No. B2987317
M. Wt: 302.305
InChI Key: YMZQGSOFSJPKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide” is a chemical compound with the molecular formula C16H15FN2O3. It’s worth noting that there is a similar compound, CBS-3595, which is a dual p38α MAPK/PDE-4 inhibitor with activity against TNFα-related diseases .


Chemical Reactions Analysis

Specific chemical reactions involving “N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide” are not provided in the search results. More detailed information might be available in specialized chemical databases or literature .

Scientific Research Applications

Kinase Inhibition

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, through modification, have shown improved enzyme potency and selectivity, demonstrating significant potential in tumor growth inhibition in preclinical models. The advancements in this area are crucial for cancer therapy, particularly for targeting the Met kinase superfamily (Schroeder et al., 2009).

Compulsive Food Consumption

In studies focusing on the mechanisms of compulsive food consumption, selective antagonists of Orexin-1 receptor (OX1R) have been evaluated for their effects in a binge eating model in rats. These studies highlight the significant role of OX1R mechanisms in binge eating behaviors and suggest that selective OX1R antagonism could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Structural and Molecular Recognition Studies

The structural elucidation and molecular recognition capabilities of related compounds have been extensively studied. For instance, the self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This selective recognition capability is vital for applications in sensor technologies and materials science (Sawada et al., 2000).

Electrochemical and Electrochromic Properties

Research into electroactive polyamides containing bis(diphenylamino)-fluorene units has revealed materials with outstanding thermal stability and reversible electrochromic characteristics. These findings are critical for developing new materials for electronic and optoelectronic applications, showcasing the potential for innovations in smart windows, displays, and energy storage devices (Sun et al., 2016).

Safety And Hazards

The safety and hazards associated with “N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide” are not directly available in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-10-11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZQGSOFSJPKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide

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